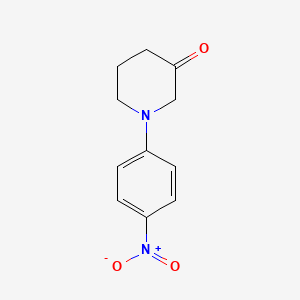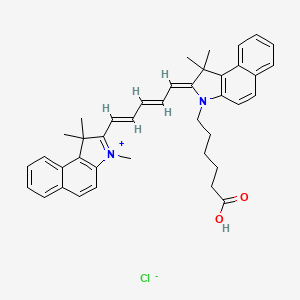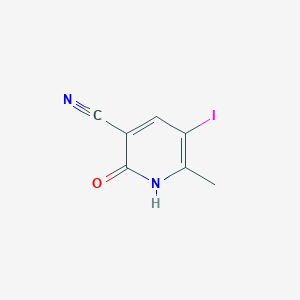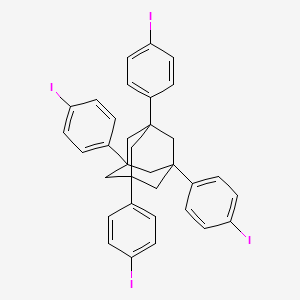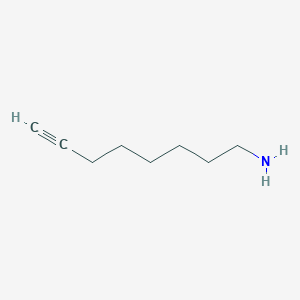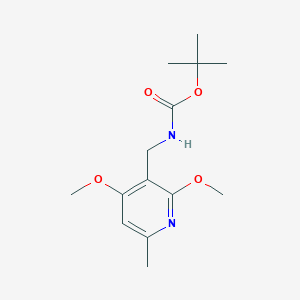
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Descripción general
Descripción
The compound “3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is an organic molecule that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring at the 3-position is a methyl group, and at the 4-position is a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This latter group contains a boron atom and is often used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions . This suggests that the compound could potentially be used as a building block in the synthesis of larger organic molecules.Aplicaciones Científicas De Investigación
Pharmacokinetics and Protective Roles in Liver Diseases
Indole derivatives, such as Indole-3-Carbinol (I3C) and its major derivatives, have shown protective effects on chronic liver injuries through multiple mechanisms. These compounds modulate transcriptional factors, alleviate oxidative stress, and regulate enzymes relevant to viral replication and the metabolism of hepatotoxic substances, thereby offering hepatoprotection (Wang et al., 2016).
Advances in Indole Synthesis
The diversity of indole alkaloids has inspired developments in indole synthesis methodologies, which are crucial for creating novel therapeutic agents. A comprehensive framework for classifying all indole syntheses provides a basis for understanding and expanding the range of synthetic strategies available for indole-based compounds (Taber & Tirunahari, 2011).
Chemoprotective Agent in Cancer
I3C has been evaluated for its chemoprotective properties in breast and prostate cancer. Despite concerns about its chemical instability, research suggests that the biological responses attributed to I3C may arise from its reaction products, highlighting the compound's potential as a precursor to more stable and effective chemoprotective agents (Bradlow, 2008).
Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry
The Pictet-Spengler reaction is a key synthetic technique for preparing tetrahydro-β-carboline scaffolds, a common motif in indole-based alkaloids and marketed drugs. This review highlights various strategies for synthesizing this scaffold, emphasizing its significance in drug discovery (Rao, Maiti, & Chanda, 2017).
Umpolung Strategies for Indole Functionalization
The C2-functionalization of indoles via umpolung, or polarity inversion, represents a novel approach in synthetic chemistry. This strategy allows for the electrophilic behavior of indoles, facilitating the synthesis of derivatives that are challenging to obtain through conventional methods (Deka, Deb, & Baruah, 2020).
Propiedades
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-9-17-12-8-6-7-11(13(10)12)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXKZUOWRUJDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CNC3=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801165370 | |
| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801165370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1449581-04-7 | |
| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449581-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801165370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



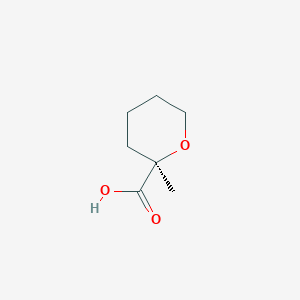
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B3103711.png)
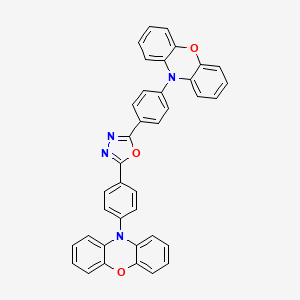
![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3103717.png)

![N-[(1S,2S)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3103728.png)
